1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Overview
Description
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a dimethylamino group attached to an ethoxyphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The nature of these interactions can vary, leading to different biochemical outcomes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact metabolic pathways, resulting in altered metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. The compound can inhibit or activate enzymes, thereby modulating biochemical pathways . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, leading to changes in its biochemical properties . Long-term studies have shown that it can have sustained effects on cellular function, influencing cell behavior and metabolism over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical impact.
Preparation Methods
The synthesis of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one typically involves the reaction of 3-(2-dimethylaminoethoxy)benzaldehyde with an appropriate ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent such as tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Mechanism of Action
The mechanism of action of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes .
Comparison with Similar Compounds
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one can be compared with similar compounds such as:
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethanone: Similar structure but different functional groups.
2-[2-(Dimethylamino)ethoxy]ethanol: Contains an additional hydroxyl group.
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine: Contains an amine group instead of a ketone . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-5-4-6-12(9-11)15-8-7-13(2)3/h4-6,9H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHBWAMNZNCRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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